molecular formula C17H16ClN7O B2580126 (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-chlorophenyl)methanone CAS No. 1795303-93-3

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-chlorophenyl)methanone

Cat. No. B2580126
CAS RN: 1795303-93-3
M. Wt: 369.81
InChI Key: HJLVYHIVUKRQDN-UHFFFAOYSA-N
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Description

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-chlorophenyl)methanone is a useful research compound. Its molecular formula is C17H16ClN7O and its molecular weight is 369.81. The purity is usually 95%.
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Scientific Research Applications

Heteroaromatization and Synthesis of Pyrimidine Derivatives

Research has focused on the heteroaromatization involving compounds with similar structures, leading to the synthesis of novel pyrimidine derivatives. For instance, studies have detailed the synthesis of new pyrano[2,3-d]pyrimidines, [1,2,4]triazolo[1,5-c]pyrimidines, and pyrimido[1,6-b]-[1,2,4]triazine derivatives, showcasing the chemical versatility of related compounds in creating diverse heterocyclic architectures with potential biological activities (El-Agrody et al., 2001).

Synthesis and Antimicrobial Activity

Another area of research has involved the synthesis of pyridine derivatives and their antimicrobial activities. Studies have prepared various amide derivatives from substituted benzothiazoles and chloropyridine carboxylic acids, demonstrating modest antimicrobial activity against several bacterial and fungal strains, highlighting the potential pharmaceutical applications of these compounds (Patel, Agravat, & Shaikh, 2011).

Anticancer and Antimicrobial Agents

Further investigations have synthesized novel pyrazole derivatives with attached pyrazolyl and pyrimidinyl moieties, evaluating their potential as antimicrobial and anticancer agents. Some synthesized compounds showed higher anticancer activity than reference drugs, suggesting their promise in drug development for cancer treatment (Hafez, El-Gazzar, & Al-Hussain, 2016).

Molecular Interaction Studies

There's also research focusing on the molecular interactions of related compounds with biological receptors. For example, studies on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide provided insights into its binding interactions with the CB1 cannabinoid receptor, offering a framework for designing receptor-specific therapeutic agents (Shim et al., 2002).

Anticonvulsant Drugs

Research on the structural and electronic properties of anticonvulsant drugs has provided valuable information on the interaction mechanisms and design principles for new therapeutic compounds. This includes studies on substituted pyridazines, triazines, and pyrimidines, enriching our understanding of drug-receptor interactions and aiding in the development of more effective anticonvulsant therapies (Georges et al., 1989).

Mechanism of Action

properties

IUPAC Name

(3-chlorophenyl)-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN7O/c18-14-3-1-2-13(8-14)17(26)24-6-4-23(5-7-24)15-9-16(21-11-20-15)25-12-19-10-22-25/h1-3,8-12H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLVYHIVUKRQDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.